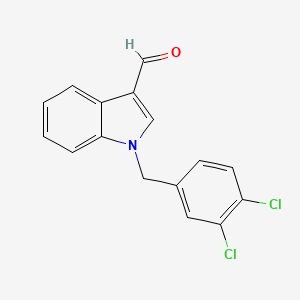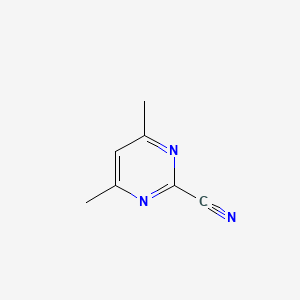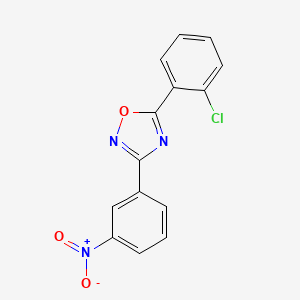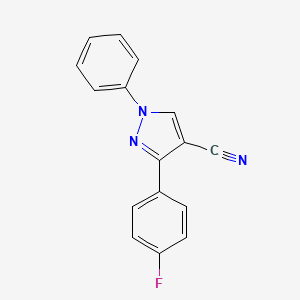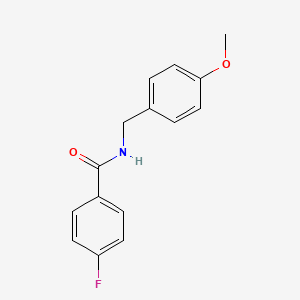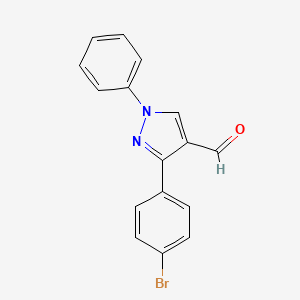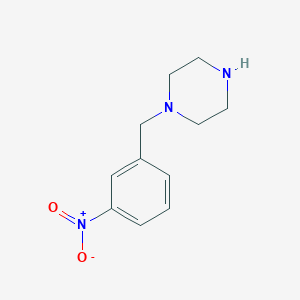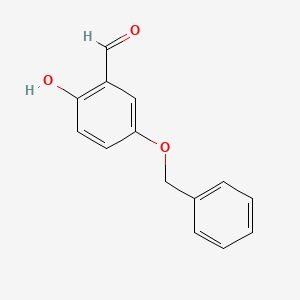![molecular formula C19H20O5 B1331828 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid CAS No. 777857-43-9](/img/structure/B1331828.png)
3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is a chemical substance that appears to be related to the chromene family, a group of organic compounds with notable applications in pharmaceuticals and materials science. While the specific compound is not directly discussed in the provided papers, related compounds and their properties and reactions can offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of chromene derivatives often involves catalytic reactions or the use of reagents that facilitate ring closure and functional group transformations. For instance, gold-catalyzed reactions have been employed to generate 3(2H)-furanones from 3-alkynyl oxireno[2,3-b]chromenones, indicating that precious metal catalysis could be a viable pathway for synthesizing complex chromene structures . Additionally, the synthesis of substituted chromenes has been achieved through the DABCO-catalyzed reaction of but-3-yn-2-one and methyl propiolate with salicyl N-tosylimines, suggesting that base catalysis might also be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by a fused ring system that includes a benzene ring and a heterocyclic pyran ring. The presence of substituents like tert-butyl and methyl groups can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The enantioselective synthesis of related compounds, such as ATPA, demonstrates the importance of stereochemistry in the biological activity of these molecules .
Chemical Reactions Analysis
Chromene derivatives can undergo a variety of chemical reactions, including cyclization, nucleophilic addition, and oxidation, as seen in the gold-catalyzed formation of furanones . Furthermore, chromene compounds have been used as intermediates for constructing novel heterocyclic systems, indicating their versatility in organic synthesis . The reactivity of these compounds with different nucleophiles can lead to a wide array of heterocyclic structures with potential antimicrobial and anticancer properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of functional groups such as the propanoic acid moiety can confer solubility in polar solvents and may allow for interactions with biological macromolecules. The antimicrobial activity evaluation of novel heterocycles derived from chromonyl-2(3H)-furanone suggests that these compounds can exhibit significant biological activities, which could be related to their physical and chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- Synthesis Techniques: A method for synthesizing compounds structurally related to 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid was developed, focusing on multicomponent condensation of heterocyclic enols with arylglyoxals and Meldrum's acid (Gorbunov et al., 2018).
- Characterization of Reaction Products: The reaction of γ-tocopherol with specific aldehydes in acidic conditions led to the formation of structurally related 5-substituted γ-tocopherols, demonstrating the potential for creating diverse compounds (Saito et al., 2010).
Structural Studies
- Crystal Structure Analysis: The crystal structure of a key intermediate structurally similar to 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid was analyzed, enhancing understanding of its molecular arrangement and potential applications in medicinal chemistry (Li et al., 2013).
Medicinal Chemistry Applications
- Synthesis of Bioorganometallics: A study focusing on the synthesis of carboxylic acid derivatives containing organometallic moieties, similar in structure to the compound , highlighted the potential for creating new drug candidates (Patra et al., 2012).
- Development of Antimicrobial Agents: Research involving the synthesis of diverse analogs of the compound showed antimycobacterial properties, suggesting its potential in developing new antimicrobial agents (Alvey et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-10-11(5-6-17(20)21)18(22)24-16-8-15-13(7-12(10)16)14(9-23-15)19(2,3)4/h7-9H,5-6H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZGOILSNWBLCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132286 |
Source


|
| Record name | 3-(1,1-Dimethylethyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid | |
CAS RN |
777857-43-9 |
Source


|
| Record name | 3-(1,1-Dimethylethyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777857-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

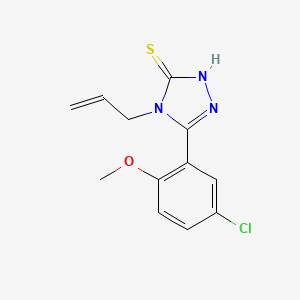
![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)
![2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1331757.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1331762.png)
![3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B1331766.png)
